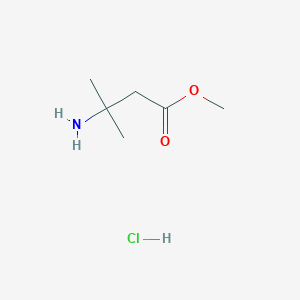

Methyl 3-amino-3-methylbutanoate hydrochloride

Description

Methyl 3-amino-3-methylbutanoate hydrochloride is a β-amino ester hydrochloride salt with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol (estimated from analogs in ). It is commonly used as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of neurologically active compounds and peptidomimetics. The compound features a branched alkyl chain with an ester group (methyl) and a protonated amino group stabilized by hydrochloric acid.

Properties

IUPAC Name |

methyl 3-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,7)4-5(8)9-3;/h4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJBVSPHSJJTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69950-44-3 | |

| Record name | methyl 3-amino-3-methylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Biological Activities

Methyl 3-amino-3-methylbutanoate hydrochloride exhibits various biological activities that make it a compound of interest in pharmacological research. Some notable activities include:

- Antimicrobial Properties : Studies have shown that derivatives of amino acid methyl esters possess antimicrobial activity, which could be harnessed for developing new antibiotics.

- Neuroprotective Effects : Research indicates that certain amino acid derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Activity : Compounds similar to this compound have been linked to anti-inflammatory effects, suggesting possible applications in inflammatory conditions.

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

3.1. Drug Development

The compound is being investigated as a precursor for synthesizing more complex molecules that may serve as pharmaceuticals. Its structural characteristics allow for modifications that could enhance efficacy against specific diseases.

3.2. Nutraceuticals

Due to its amino acid nature, this compound may find applications in dietary supplements aimed at improving muscle recovery and overall health.

Case Studies

Several case studies highlight the practical applications of this compound:

4.1. Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound, showing effectiveness against resistant strains of bacteria .

4.2. Neuroprotective Research

In another research effort, derivatives of this compound were tested for neuroprotective effects in animal models of Alzheimer's disease, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism by which Methyl 3-amino-3-methylbutanoate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The molecular targets and pathways involved vary based on the context of the research.

Comparison with Similar Compounds

Structural Analogs and Molecular Data

The following table summarizes key structural analogs and their properties:

Physical and Chemical Properties

| Property | Methyl 3-amino-3-methylbutanoate HCl* | Ethyl 3-amino-3-methylbutanoate HCl | Methyl 2-amino-3-methylbutanoate HCl |

|---|---|---|---|

| Melting Point | ~100–105°C (estimated) | 101°C | Not provided |

| Purity | ≥98% (analogous to Ethyl variant) | ≥98.0% (N) | Discontinued (CymitQuimica) |

| Solubility | Likely polar aprotic solvents | Soluble in water, ethanol | Likely similar to methyl ester |

| Stability | Stable under inert conditions | Stable at RT | No data |

*Inferred from Ethyl analog () and structural similarity.

Key Differentiators

Ester Group Flexibility : Ethyl esters (e.g., ) offer enhanced lipophilicity compared to methyl esters, impacting bioavailability in drug design.

Stereochemical Complexity : Chiral variants () enable precise control over molecular interactions, crucial for FDA-approved therapeutics.

Substituent Effects: Methylamino vs. amino groups () alter basicity and hydrogen-bonding capacity, affecting solubility and reactivity.

Biological Activity

Methyl 3-amino-3-methylbutanoate hydrochloride, with the chemical formula C6H14ClNO2, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings.

This compound is characterized by:

- Molecular Weight : 165.64 g/mol

- CAS Number : 19371621

- Structure : Contains an amino group, a carboxylate group, and a methyl group, which contribute to its reactivity and biological activity.

The compound exhibits various biological activities primarily through its interaction with cellular processes:

- Inhibition of DNA Synthesis : this compound has been shown to inhibit DNA synthesis, which can affect cell proliferation and growth. This property distinguishes it from other similar compounds and highlights its potential in cancer research and treatment .

- Enzyme Interactions : It interacts with specific enzymes and receptors, influencing metabolic pathways and potentially offering therapeutic benefits in various diseases.

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, showing potential effectiveness in inhibiting their growth.

Anticancer Properties

Studies have suggested that the compound's ability to inhibit DNA synthesis could be leveraged in cancer therapies, particularly in targeting rapidly dividing cells.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems.

Research Findings

Numerous studies have investigated the biological activity of this compound. Here are some notable findings:

Case Studies

- Anticancer Research : A study demonstrated that this compound significantly reduced the proliferation of specific cancer cell lines by inhibiting DNA synthesis. This suggests a potential role in developing anticancer therapies.

- Antimicrobial Evaluation : In vitro assays revealed that the compound exhibited notable antimicrobial activity against several bacterial strains, indicating its potential as a novel antibacterial agent.

Preparation Methods

Direct Fischer Esterification of 3-Amino-3-Methylbutanoic Acid

The most widely reported method involves the direct esterification of 3-amino-3-methylbutanoic acid with methanol under acidic conditions. This one-pot reaction simultaneously forms the ester and protonates the amino group, yielding the hydrochloride salt.

Reaction Mechanism and Conditions

The reaction follows a classical acid-catalyzed esterification pathway:

- Protonation : The carboxylic acid group of 3-amino-3-methylbutanoic acid is protonated by hydrochloric acid.

- Nucleophilic Attack : Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

- Deprotonation and Elimination : Water is eliminated, yielding the ester and regenerating the acid catalyst.

Typical Reaction Parameters :

| Parameter | Value/Range |

|---|---|

| Molar Ratio (Acid:MeOH) | 1:10–1:15 |

| HCl Concentration | 3–5 M |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 70–85% |

The excess methanol drives equilibrium toward ester formation, while elevated temperatures accelerate the reaction.

Protection-Deprotection Strategy for High-Purity Synthesis

A patent-derived approach (CN110683960A) outlines a four-step sequence involving amino protection, esterification, reduction, and deprotection. While originally developed for (R)-3-aminobutanol, this methodology can be adapted for methyl 3-amino-3-methylbutanoate hydrochloride.

Stepwise Protocol

Amino Protection

- Reagents : Benzyl chloroformate (Cbz-Cl) or Fmoc-Cl

- Conditions : Alkaline aqueous phase (pH 9–10), 0–5°C

- Outcome : N-protected 3-amino-3-methylbutanoic acid

Esterification

- Solvent : Methanol with catalytic H2SO4 (0.5–1%)

- Temperature : Reflux (65°C)

- Time : 6–8 hours

- Yield : 80–90% of protected ester

Salt Formation

- Acidification : Bubble HCl gas through a solution of the protected ester in anhydrous ether

- Precipitation : Immediate formation of hydrochloride salt

Deprotection

- Hydrogenolysis : H2/Pd-C in ethanol removes the protecting group

- Final Isolation : Filter, concentrate, and recrystallize

Advantages :

- Minimizes racemization (optical purity >99%)

- Suitable for GMP-compliant production

Industrial-Scale Manufacturing Considerations

Commercial suppliers like Enamine and American Elements utilize continuous flow reactors to enhance process efficiency. Key innovations include:

Flow Chemistry Parameters

| Parameter | Value |

|---|---|

| Reactor Volume | 50 L |

| Residence Time | 30–45 minutes |

| Throughput | 5 kg/hour |

| Purity | 98–99% |

Quality Control Measures

- In-Line FTIR : Monitors esterification progress in real-time

- Crystallization Control : Anti-solvent addition (e.g., MTBE) improves crystal morphology

Comparative Analysis of Synthesis Routes

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Fischer | 70–85% | 95% | High | $$ |

| Protection-Deprotection | 80–90% | 99% | Moderate | $$$$ |

| Flow Chemistry | 90–95% | 98–99% | Very High | $$$ |

Trade-offs :

- Direct Fischer : Cost-effective but lower purity

- Protection-Deprotection : High purity at elevated costs

- Flow Chemistry : Optimal for bulk production with stringent quality requirements

Emerging Methodologies and Research Frontiers

Enzymatic Esterification

Recent trials with immobilized lipases (e.g., Candida antarctica Lipase B) show promise:

- Solvent : tert-Butanol

- Temperature : 40°C

- Conversion : 92% in 48 hours

- Advantage : Avoids strong acids, enabling greener synthesis

Microwave-Assisted Synthesis

- Power : 300 W

- Time : 15–20 minutes

- Yield Improvement : 12–15% over conventional heating

Q & A

Basic: What are the standard laboratory synthesis and purification methods for Methyl 3-amino-3-methylbutanoate hydrochloride?

The compound is typically synthesized via esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of hydrochloric acid (HCl) as a catalyst. The reaction is conducted under reflux conditions (e.g., 60–80°C) for 4–6 hours to ensure complete conversion . Purification involves recrystallization from ethanol or methanol to remove unreacted starting materials, or chromatography (e.g., silica gel column chromatography) for higher purity . Industrial-scale synthesis may employ continuous flow reactors for precise temperature control and improved yield .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify ester and amino group positions, stereochemistry, and absence of impurities .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥98%) and detect trace impurities .

- Melting Point Analysis : A sharp melting point (~101°C) indicates crystalline purity .

Basic: What safety protocols are essential when handling this compound?

- Use personal protective equipment (PPE): gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation of fine particles, which may irritate the respiratory tract .

- Store in a cool, dry place away from oxidizing agents and heat sources to prevent decomposition .

Advanced: How can reaction conditions be optimized to maximize yield and minimize racemization?

- Catalyst and Solvent Optimization : Use anhydrous HCl in dioxane to stabilize intermediates and reduce side reactions .

- Temperature Control : Maintain reflux temperatures below 80°C to prevent thermal degradation of the amino group .

- pH Adjustment : Neutralize excess HCl post-reaction with a weak base (e.g., NaHCO3) to avoid racemization during purification .

- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer, improving yield by 10–15% compared to batch processes .

Advanced: What mechanistic insights explain the role of HCl in the esterification process?

HCl protonates the amino group of 3-amino-3-methylbutanoic acid, converting it into a better leaving group and facilitating nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate stabilized by the electron-withdrawing effect of the protonated amino group. Dioxane (as a solvent) further stabilizes charged intermediates, enhancing reaction efficiency .

Advanced: How is this compound utilized as a chiral building block in pharmaceutical synthesis?

The compound’s stereochemical stability makes it valuable in asymmetric synthesis:

- Peptide Mimetics : Incorporation into β-amino acid derivatives for protease-resistant drug candidates .

- Enzyme Inhibitors : Functionalization of the amino group to target active sites in kinases or proteases .

- Prodrug Design : Ester hydrolysis in vivo releases the active carboxylic acid form, improving bioavailability .

Advanced: What strategies address contradictory data in solubility and reactivity studies?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (water, methanol) to resolve discrepancies in solubility .

- Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures to determine dominant pathways in competing reactions (e.g., oxidation vs. esterification) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict reactive sites and explain anomalous reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.